molecular formula C13H22BrNO2 B2468049 tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2241130-94-7

tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2468049
CAS No.: 2241130-94-7
M. Wt: 304.228
InChI Key: UMUNXGPKVWNSJB-UHFFFAOYSA-N
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Description

tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS: 2241130-94-7) is a bicyclic organic compound featuring a nitrogen atom at position 6 of the bicyclo[3.2.1]octane scaffold. The molecule is substituted with a bromomethyl group at position 8 and a tert-butyl carbamate protecting group at the nitrogen (). Its molecular formula is C₁₃H₂₀BrNO₃, with a molecular weight of 318.21 g/mol (calculated).

Properties

IUPAC Name

tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-8-9-5-4-6-11(15)10(9)7-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUNXGPKVWNSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(bromomethyl)-6-azabicyclo[321]octane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

Mechanism of Action

The mechanism by which tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azabicyclo structure may interact with enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Features:

  • Bicyclic Core : The bicyclo[3.2.1]octane framework introduces rigidity and stereochemical complexity, making it valuable in medicinal chemistry for mimicking natural product scaffolds.
  • Bromomethyl Group : The bromine atom at position 8 serves as a reactive site for nucleophilic substitutions (e.g., Suzuki couplings, alkylations), enabling further functionalization.
  • tert-Butyl Carbamate : This group protects the nitrogen, enhancing stability during synthetic processes while allowing deprotection under acidic conditions.

Synthesis : The compound is likely synthesized via [3+2]-cycloaddition strategies or ring-opening reactions of strained intermediates, as suggested by related methodologies for bicyclo[3.2.1]octanes ().

Applications : It is primarily used as a pharmaceutical intermediate, particularly in the development of neurologically active compounds or protease inhibitors, given the prevalence of azabicyclo scaffolds in drug discovery ().

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate (Target) C₁₃H₂₀BrNO₃ 318.21 Bromomethyl (C8), tert-butyl (N6) Nucleophilic substitution; intermediate for APIs ()
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate C₁₃H₂₃NO₃ 241.33 Hydroxymethyl (C8), spiro scaffold Oxidation/conjugation reactions; lower reactivity due to -OH ()
tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₄H₂₆N₂O₂ 254.37 Aminoethyl (C8), 3-aza Amine coupling; potential for peptide-like drug design ()
4-Bromo-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-2,6,7,8-tetracarboxylate C₁₈H₂₄BrNO₈ 470.29 Bromo (C4), hydroxy (C3) Electrophilic aromatic substitution; labile due to -OH proximity ()

Reactivity and Functional Group Analysis

Bromomethyl vs. Hydroxymethyl :

  • The bromine atom in the target compound facilitates SN2 reactions and cross-couplings, whereas the hydroxymethyl group in the spiro analog () is better suited for oxidation to aldehydes or esterification.
  • Bromine’s higher electronegativity and leaving-group ability enhance the target compound’s utility in alkylation reactions compared to hydroxyl derivatives.

tert-Butyl Carbamate vs. Other Protecting Groups :

  • The tert-butyl group offers superior steric protection compared to methyl or ethyl esters, reducing unintended side reactions during multi-step syntheses ().

Aza Position and Scaffold Differences :

  • The 6-azabicyclo[3.2.1]octane in the target compound provides distinct spatial arrangement compared to 3-aza or spiro systems (). This affects binding affinity in drug-receptor interactions.

Biological Activity

Tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly within the context of its biological activities linked to the azabicyclo[3.2.1]octane scaffold, which is a core structure in various tropane alkaloids. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13_{13}H22_{22}BrNO2_2
  • Molecular Weight : 304.22 g/mol
  • CAS Number : 2241130-94-7

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as an inhibitor of various enzymes involved in inflammatory processes. The compound's structure allows it to interact with specific biological targets, leading to significant pharmacological effects.

Research indicates that compounds with the azabicyclo[3.2.1]octane structure can inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA has been shown to preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic properties at sites of inflammation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds demonstrate that modifications to the azabicyclo[3.2.1]octane scaffold significantly influence biological activity. For instance, the introduction of different substituents at specific positions can enhance inhibitory potency against NAAA and other targets.

CompoundIC50_{50} (μM)Notes
Compound 50 (ARN19689)0.042Potent NAAA inhibitor
Compound 39VariesHigh selectivity for FAAH and AC

The table above illustrates the potency of related compounds, emphasizing the importance of structural modifications in achieving desired biological effects .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of azabicyclo[3.2.1]octane derivatives in managing inflammatory conditions:

  • NAAA Inhibition : A study demonstrated that certain derivatives could inhibit NAAA activity in the low nanomolar range, showcasing their potential as therapeutic agents for inflammatory diseases .
  • Analgesic Effects : The preservation of PEA through NAAA inhibition leads to enhanced analgesic effects in animal models, supporting the therapeutic potential of these compounds .
  • Selectivity Profiles : Compounds derived from this scaffold exhibit varying degrees of selectivity towards other enzymes like fatty acid amide hydrolase (FAAH), indicating a need for further optimization to minimize off-target effects .

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